

Synthesis and Characterization of Iron Tartrate Nanoparticles: An In-depth Technical Guide

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Compound of Interest

Compound Name: Ferrous tartrate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of iron tartrate nanoparticles. Iron tartrate nanoparticles are emerging as promising candidates for various biomedical applications, particularly in drug delivery, owing to their biocompatibility and tunable properties. This document details the synthesis methodologies, in-depth characterization techniques, and potential applications, with a focus on providing actionable data and protocols for researchers in the field.

Synthesis of Iron Tartrate Nanoparticles

The synthesis of iron tartrate nanoparticles can be achieved through several methods, with the wet chemical approach being the most prominently documented. This section details the experimental protocols for the synthesis of these nanoparticles.

Wet Chemical Synthesis

This method involves the reaction of an iron salt with tartaric acid in an aqueous solution, often facilitated by a surfactant and a catalyst.

Experimental Protocol:

A detailed protocol for the wet chemical synthesis of iron(II) tartrate nanoparticles is as follows^{[1][2]}:

- Materials: Iron(II) sulphate (FeSO_4), Tartaric acid ($\text{C}_4\text{H}_6\text{O}_6$), Sodium metasilicate (Na_2SiO_3), and Triton X-100 (surfactant).
- Procedure:
 - Prepare aqueous solutions of iron(II) sulphate, tartaric acid, and sodium metasilicate.
 - Mix the iron(II) sulphate and tartaric acid solutions.
 - Add the sodium metasilicate solution to the mixture. The presence of sodium metasilicate facilitates the reaction to form iron tartrate.
 - Introduce the surfactant Triton X-100 to the reacting mixture to mediate the nanoparticle formation.
 - Maintain the pH of the solution in the range of 4 to 5.
 - The resulting precipitate of iron tartrate nanoparticles is then collected, washed, and dried for further characterization.

Reaction: $\text{FeSO}_4 + \text{C}_4\text{H}_6\text{O}_6 \rightarrow \text{FeC}_4\text{H}_4\text{O}_4 + \text{H}_2\text{SO}_4$ ^[1]

Characterization of Iron Tartrate Nanoparticles

Thorough characterization is crucial to understand the physicochemical properties of the synthesized iron tartrate nanoparticles and to ensure their suitability for biomedical applications. This section outlines the key characterization techniques and presents the expected quantitative data in structured tables.

Morphological and Structural Characterization

2.1.1. Transmission Electron Microscopy (TEM)

TEM provides direct visualization of the nanoparticles, offering insights into their size, shape, and morphology.

Experimental Protocol:

- Disperse the synthesized iron tartrate nanoparticle powder in a suitable solvent (e.g., ethanol) using ultrasonication.
- Place a drop of the dispersion onto a carbon-coated copper grid.
- Allow the solvent to evaporate completely.
- Image the grid using a transmission electron microscope at an appropriate acceleration voltage.
- Analyze the obtained micrographs to determine the particle size distribution and morphology.

Quantitative Data from TEM Analysis:

Parameter	Value	Reference
Morphology	Nearly spherical	[1][2]
Size Range	30 - 50 nm	[1][2]
Minimum Particle Size	35.73 nm	[1]
Maximum Particle Size	49.06 nm	[1]

2.1.2. X-ray Diffraction (XRD)

XRD is employed to determine the crystalline structure and calculate the average crystallite size of the nanoparticles.

Experimental Protocol:

- Prepare a powder sample of the synthesized iron tartrate nanoparticles.
- Mount the sample on the XRD instrument.
- Record the diffraction pattern over a suitable range of 2θ angles.
- Analyze the positions and widths of the diffraction peaks to identify the crystal structure and calculate the crystallite size using the Scherrer equation.

Quantitative Data from XRD Analysis:

Parameter	Value	Reference
Crystal Structure	Orthorhombic	[1][2]
Average Crystallite Size (Scherrer's formula)	35.28 nm	[1][2]
Average Crystallite Size (Williamson-Hall method)	28.50 nm	[1]
Strain	0.0032	[1]

Lattice Parameters of Iron(II) Tartrate Nanoparticles:

Parameter	Value (Å)	Reference
a	8.76	[1]
b	10.98	[1]
c	8.20	[1]
α , β , γ	90°	[1]

Spectroscopic and Thermal Characterization

2.2.1. Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present on the surface of the nanoparticles and to confirm the formation of iron tartrate.

Experimental Protocol:

- Mix a small amount of the dried nanoparticle powder with potassium bromide (KBr).
- Press the mixture into a pellet.
- Record the FTIR spectrum in the range of 4000-400 cm^{-1} .

- Analyze the characteristic absorption bands to identify the functional groups.

FTIR Peak Assignments for Iron(II) Tartrate:

Wavenumber (cm ⁻¹)	Vibrational Assignment	Reference
3200-3500	O-H stretching (water of crystallization)	[3]
1613.6, 1589	C=O stretching	[1][3]
1458.3, 1412	C=O stretching	[1][3]
1364.4	$\lambda(\text{C=O}) + \delta(\text{O-C=O})$	[1]
1230	-	[3]
1127.4	$\delta(\text{C-H}) + \pi(\text{C-H})$	[1]
1084, 1043	C-O stretching	[3]
742	-	[3]
637.0, 633	CO deformation	[1][3]

2.2.2. Thermal Analysis (TGA/DTA)

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to study the thermal stability and decomposition behavior of the nanoparticles.

Experimental Protocol:

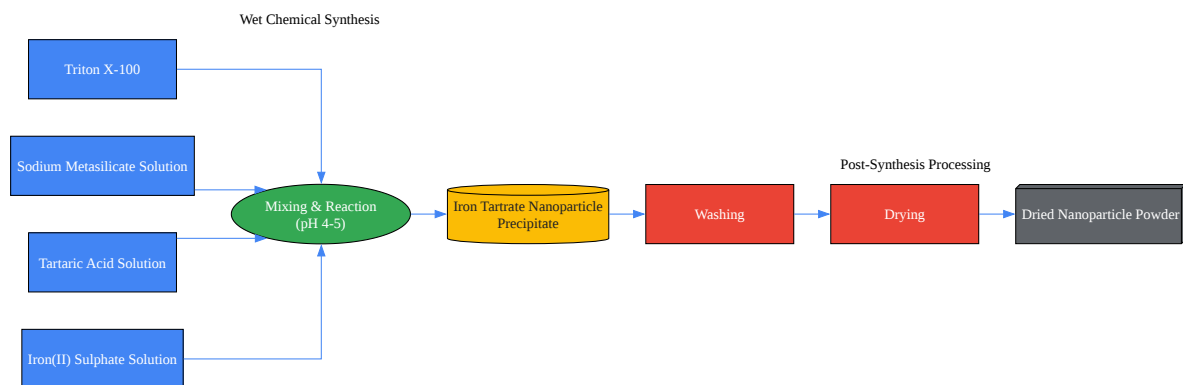
- Place a known weight of the nanoparticle sample in the TGA/DTA instrument.
- Heat the sample at a constant rate in a controlled atmosphere (e.g., nitrogen).
- Record the weight loss and temperature difference as a function of temperature.

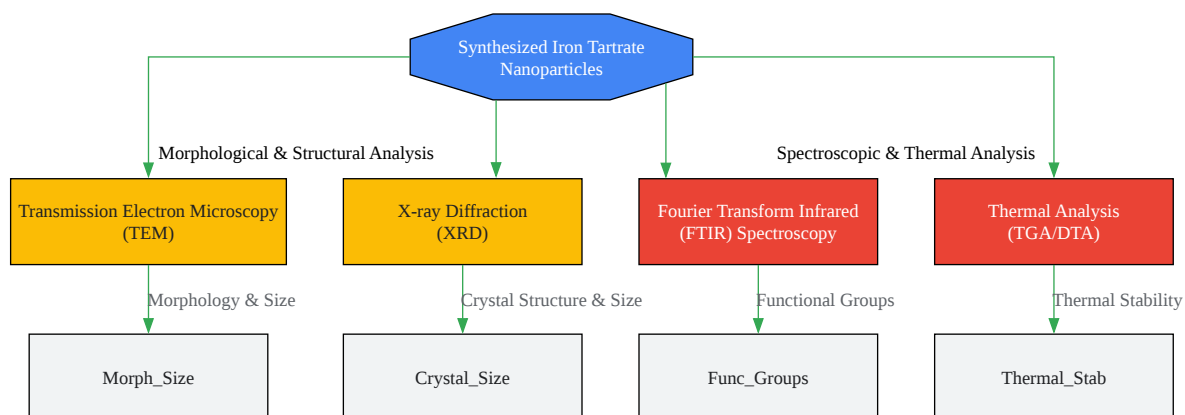
Thermal Decomposition Stages of Iron(II) Tartrate Nanoparticles:

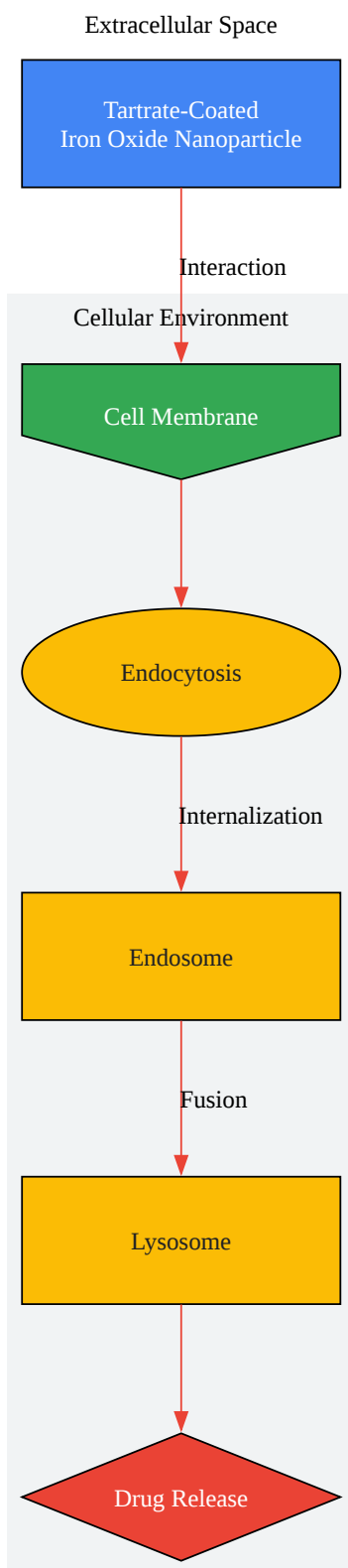
Temperature Range (°C)	Mass Loss (%)	Decomposition Product	Reference
Room temperature to 50	0	Fe(II) tartrate dihydrate (stable)	[1]
80	12.65	Fe(II) tartrate	[1]
361	50.38	Metastable state of iron carbonate	[1]
400	70.40	FeO	[1]
Stable up to	100 °C	-	[1][2]

Experimental Workflows and Logical Relationships

Visualizing the experimental processes and the relationships between different stages of synthesis and characterization is essential for a clear understanding. The following diagrams, generated using the DOT language, illustrate these workflows.







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